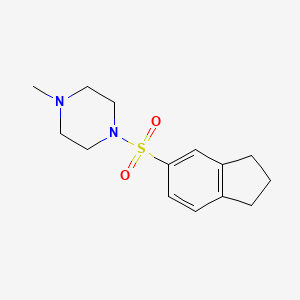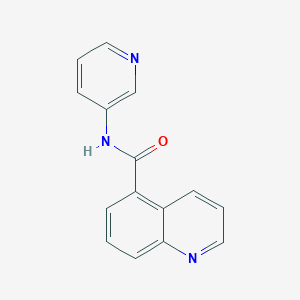
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-methylpiperazine, also known as SB-269970, is a selective 5-HT7 (serotonin receptor subtype 7) antagonist that has become a valuable tool in scientific research.
作用机制
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-methylpiperazine exerts its effects by selectively blocking the 5-HT7 receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. The 5-HT7 receptor is involved in the regulation of neurotransmitter release, ion channel function, and gene expression, and has been implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
The blockade of the 5-HT7 receptor by 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-methylpiperazine has been shown to have various biochemical and physiological effects, including the modulation of intracellular signaling pathways, the regulation of gene expression, and the alteration of neuronal excitability. These effects can lead to changes in behavior, cognition, and mood, and may have therapeutic implications for various psychiatric and neurological disorders.
实验室实验的优点和局限性
One of the main advantages of 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-methylpiperazine is its selectivity for the 5-HT7 receptor, which allows for specific manipulation of this receptor subtype without affecting other serotonin receptors. This selectivity also reduces the likelihood of off-target effects and improves the interpretability of experimental results. However, like any experimental tool, 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-methylpiperazine has its limitations, such as its potential for non-specific binding and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research involving 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-methylpiperazine. One area of interest is the role of the 5-HT7 receptor in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the development of novel drugs that target the 5-HT7 receptor for the treatment of psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to elucidate the signaling pathways and downstream effects of 5-HT7 receptor blockade by 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-methylpiperazine, which may provide insights into the underlying mechanisms of its therapeutic effects.
Conclusion
In conclusion, 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-methylpiperazine is a valuable tool in scientific research that has been used to investigate the role of the 5-HT7 receptor in various physiological and pathological processes. Its selectivity for the 5-HT7 receptor and its potential therapeutic implications make it a promising target for drug development. Further research is needed to fully understand the mechanisms of action of 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-methylpiperazine and its potential for clinical use.
合成方法
The synthesis of 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-methylpiperazine involves several chemical reactions, starting with the reaction of 4-methylpiperazine with 2,3-dihydro-1H-inden-5-ylsulfonyl chloride in the presence of triethylamine. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-methylpiperazine has been widely used in scientific research to investigate the role of the 5-HT7 receptor in various physiological and pathological processes. For example, studies have shown that 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-methylpiperazine can modulate circadian rhythms, improve memory consolidation, and reduce anxiety-like behavior in animal models. It has also been implicated in the regulation of mood, sleep, and cognition, making it a promising target for drug development.
属性
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-15-7-9-16(10-8-15)19(17,18)14-6-5-12-3-2-4-13(12)11-14/h5-6,11H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFFYOHVOLWYSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-methylpiperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7539986.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-phenoxyacetamide](/img/structure/B7540007.png)
![3-(4-Ethylphenyl)-2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B7540012.png)
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7540016.png)





![N-[3,5-bis(trifluoromethyl)phenyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7540048.png)
![(2,4-Dichlorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7540052.png)

![3-methoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide](/img/structure/B7540062.png)
